molecular formula C15H9Cl2N3O3S B2941827 N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1396565-55-1

N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2941827
CAS RN: 1396565-55-1
M. Wt: 382.22
InChI Key: RAKIQZUFNRVWEX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DCTO and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Novel Synthesis and Biological Activities

Researchers have synthesized various compounds incorporating the oxazole moiety, exploring their potential as antimicrobial, antifungal, and anticancer agents. For instance, novel thiophene derivatives have been prepared, demonstrating promising cytotoxicity against human cancer cell lines, indicating the potential of such compounds in cancer therapy research (Mehdhar et al., 2022). Similarly, the development of benzothiophene-2-carbonylchloride derivatives has shown significant antimicrobial and anthelmintic activities, highlighting the versatility of these compounds in developing new therapeutic agents (Naganagowda & Padmashali, 2010).

Chemical Synthesis and Mechanistic Insights

In the realm of chemical synthesis, the oxazole and thiophene moieties have been instrumental in facilitating novel synthetic routes and understanding reaction mechanisms. For example, a study on the photooxygenation of oxazoles provided insights into the synthesis of macrolides, showcasing the utility of oxazoles as precursors for complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981). Furthermore, the exploration of thiophenecarboxamides has led to dearomatising rearrangements, offering valuable information on the formation of pyrrolinones and azepinones, which are crucial for the development of new synthetic methodologies (Clayden, Turnbull, Helliwell, & Pinto, 2004).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3S/c16-9-4-3-8(6-10(9)17)18-13(21)11-7-23-15(19-11)20-14(22)12-2-1-5-24-12/h1-7H,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKIQZUFNRVWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

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